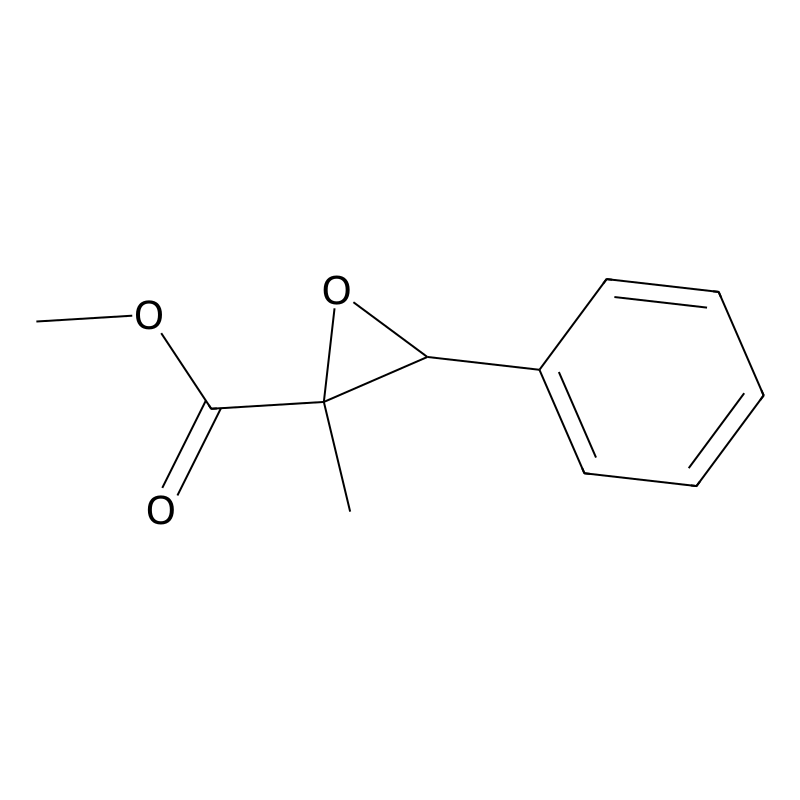

Methyl-2-methyl-3-phenylglycidate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Methods of Application: The compound can be converted into P2P via hydrolysis . The exact procedures and technical details for this conversion would depend on the specific requirements of the synthesis process.

Results or Outcomes: The conversion of Methyl-2-methyl-3-phenylglycidate to P2P is a crucial step in the synthesis of various organic compounds. The success of this conversion can significantly impact the overall yield and efficiency of the synthesis process .

Pharmaceutical Research and Development

Summary of the Application: Methyl-2-methyl-3-phenylglycidate is also used in pharmaceutical research and development . Its conversion to P2P is a key step in the synthesis of various pharmaceutical substances .

Methods of Application: As in organic synthesis, the conversion of Methyl-2-methyl-3-phenylglycidate to P2P in pharmaceutical research is typically achieved through hydrolysis . The specific procedures and technical parameters would depend on the requirements of the pharmaceutical synthesis process.

Results or Outcomes: The successful conversion of Methyl-2-methyl-3-phenylglycidate to P2P can facilitate the synthesis of various pharmaceutical substances. This can potentially lead to the development of new drugs and treatments .

Glycidic Ester Condensation

Methods of Application: The compound is used in the Darzens reaction, a method for the formation of glycidic esters . The exact procedures and technical details would depend on the specific requirements of the reaction.

Results or Outcomes: The use of Methyl-2-methyl-3-phenylglycidate in the Darzens reaction can lead to the formation of various glycidic esters . These esters have numerous applications in different fields of chemistry .

Synthesis of Other Compounds

Summary of the Application: Methyl-2-methyl-3-phenylglycidate can be used in the synthesis of other compounds . For example, it can be used in the synthesis of Ethyl 3-methyl-3-phenylglycidate .

Methods of Application: The synthesis of other compounds from Methyl-2-methyl-3-phenylglycidate would involve various chemical reactions . The exact procedures and technical details would depend on the specific requirements of the synthesis process.

Methyl-2-methyl-3-phenylglycidate is an organic compound belonging to the class of glycidates, characterized by its epoxide functional group. Its chemical formula is , and it features a methyl group and a phenyl group attached to a glycidate structure. This compound is notable for its potential applications in various

- Epoxidation: The compound can undergo further transformations involving its epoxide group, such as ring-opening reactions when treated with nucleophiles.

- Hydrolysis: It can be hydrolyzed to yield corresponding acids, particularly under enzymatic conditions, which can lead to the formation of biologically active compounds .

- Thermal and Photo

Research indicates that methyl-2-methyl-3-phenylglycidate exhibits biological activity, particularly in the context of its hydrolysis products. For instance, its hydrolysis yields (2R, 3S)-3-phenylglycidic acid, which has been shown to possess enantioselective properties when catalyzed by certain microorganisms like Pseudomonas putida . This suggests potential applications in biocatalysis and pharmaceuticals.

Several methods have been developed for synthesizing methyl-2-methyl-3-phenylglycidate:

- Direct Esterification: The compound can be synthesized through the esterification of 2-methyl-3-phenylglycidic acid with methanol.

- Isomerization: Using starting materials like methyl 2,3-dimethyl-3-phenylglycidate and employing specific catalysts can yield this compound through isomerization processes .

- Photochemical Methods: Photochemical approaches have also been explored for synthesizing derivatives of glycidates, including this compound .

Methyl-2-methyl-3-phenylglycidate finds applications in various fields:

- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis due to their biological activity.

- Chemical Synthesis: It is used in organic synthesis as a building block for more complex molecules.

- Agricultural Chemicals: Potential uses in the development of agrochemicals have been explored due to its reactivity.

Interaction studies involving methyl-2-methyl-3-phenylglycidate focus on its reactivity with biological systems and other chemical agents. For instance, studies have shown that it interacts favorably with enzymes that facilitate its hydrolysis into biologically active forms . Additionally, its reactivity with nucleophiles opens avenues for further exploration in synthetic chemistry.

Methyl-2-methyl-3-phenylglycidate shares structural similarities with several other compounds. Below is a comparison table highlighting its uniqueness among similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methyl 3-phenylglycidate | Lacks a methyl group at the 2-position | |

| Ethyl 3-methyl-3-phenylglycidate | Ethyl group instead of methyl | |

| Ethyl 2-methyl-3-phenyloxybutanoate | Contains an ether linkage | |

| Methyl 2-methylacrylate | Lacks the phenyl group | |

| Methyl 2-hydroxy-2-methyl-3-phenylbutenoate | Hydroxyl substitution at the 2-position |

Methyl-2-methyl-3-phenylglycidate stands out due to its specific arrangement of functional groups and its potential for diverse